![molecular formula C17H15NO4S B2574885 (E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide CAS No. 2321338-10-5](/img/structure/B2574885.png)

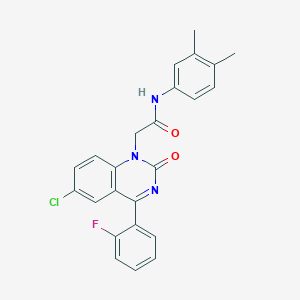

(E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains furan and thiophene rings, which are common in many biologically active compounds . It also has an amide group, which is a key functional group in many drugs and biological molecules.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include furan and thiophen rings, a prop-2-enamide group, and a hydroxyethyl group. These groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan and thiophen rings, as well as the amide group. These groups are often involved in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiophen rings could contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Photoinduced Direct Oxidative Annulation : A study detailed a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, showcasing the synthesis of highly functionalized polyheterocyclic compounds. This method offers a novel pathway for creating complex organic structures from simpler furan and thiophene derivatives, underlining the chemical versatility of compounds related to "(E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide" (Jin Zhang et al., 2017).

Catalytic Synthesis : Research on the catalytic synthesis of furan and thiophene derivatives using ZnCl2-catalyzed [4+1] annulation techniques has demonstrated efficient pathways to 2-acyl-3-aminofuran derivatives. This work highlights the potential of these compounds in creating highly functionalized furans and thiophenes, which are pivotal in the development of bioactive compounds and functional materials (Yuan He et al., 2020).

Biological Activity and Potential Applications

Antioxidant Properties : A series of compounds synthesized from reactions involving furan and thiophene moieties exhibited potential as antioxidants. This highlights the therapeutic potential of these compounds, including derivatives of "this compound," in mitigating oxidative stress-related diseases (G. Prabakaran et al., 2021).

Inhibitory Activity Against DNA Topoisomerases : New benzofurans derived from natural sources showed inhibitory activities against DNA topoisomerases I and II. These findings suggest the potential use of furan-based compounds in developing novel therapeutic agents targeting cancer and other diseases related to DNA replication and cell division (Yeun-Kyung Lee et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-15(22-14)16-4-2-10-23-16/h1-10,13,19H,11H2,(H,18,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSQJYCQBQMPDP-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2574813.png)

![2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2574815.png)

![N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide](/img/structure/B2574819.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2574820.png)

![8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2574823.png)